![molecular formula C25H20N4 B14266530 Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- CAS No. 131189-78-1](/img/structure/B14266530.png)
Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- is a chemical compound with the molecular formula C25H20N4 and a molecular weight of 376.4531 . . This compound is characterized by its complex structure, which includes a diazene group (-N=N-) linked to a biphenyl and phenylhydrazono moiety.
Méthodes De Préparation
The synthesis of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- typically involves the reaction of biphenyl-4-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final diazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: Diazene compounds can undergo substitution reactions, where the diazene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Another diazene compound with a simpler structure.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.
Propriétés
Numéro CAS |
131189-78-1 |
|---|---|
Formule moléculaire |
C25H20N4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N'-anilino-4-phenyl-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25(28-26-23-12-6-2-7-13-23)29-27-24-14-8-3-9-15-24/h1-19,26H |
Clé InChI |
ODEWTBLGCJOTFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


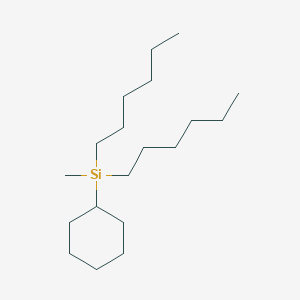

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
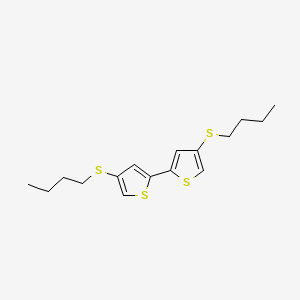
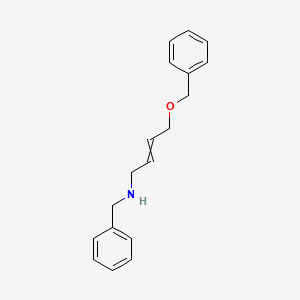

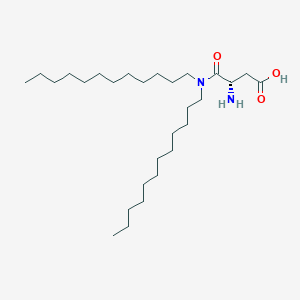
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
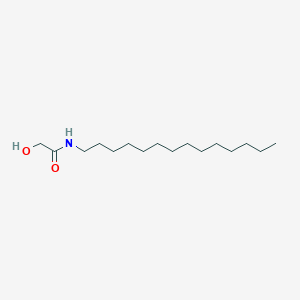
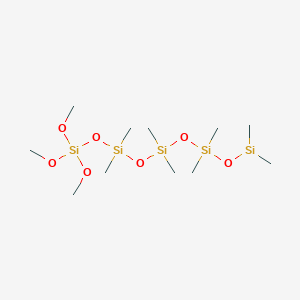
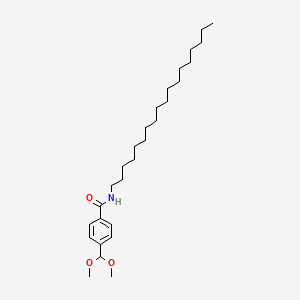

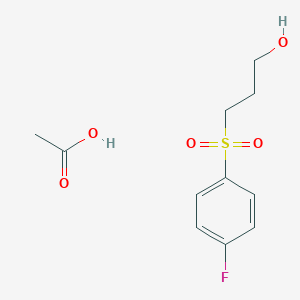
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
